Methyl (2-methylpropyl)phosphonate
Description
Structure
2D Structure
Properties
CAS No. |
922550-89-8 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
methoxy(2-methylpropyl)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-5(2)4-9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
InChI Key |
ZINPYSWBXNRZIB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CP(=O)([O-])OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Methylpropyl Phosphonate and Analogues
Established Phosphonate (B1237965) Synthesis Routes
The formation of the phosphonate functional group is primarily achieved through a few cornerstone reactions in organophosphorus chemistry. These routes are widely utilized for their reliability and broad substrate scope.
Michaelis-Arbuzov Reaction and its Mechanistic Variants for Phosphonate Ester Formation
The Michaelis-Arbuzov reaction stands as one of the most fundamental and widely used methods for the synthesis of phosphonates. wikipedia.orgnih.gov Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. wikipedia.org
The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The trivalent phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction. This initial step forms a trialkoxyphosphonium salt intermediate. wikipedia.orgorganic-chemistry.org
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphonium salt intermediate. This second S_N2 reaction results in the cleavage of a carbon-oxygen bond, yielding the final pentavalent phosphonate ester and a new alkyl halide. wikipedia.org
For the synthesis of a dialkyl (2-methylpropyl)phosphonate, the reaction would involve treating a trialkyl phosphite, such as trimethyl phosphite, with a 2-methylpropyl halide (isobutyl halide), like 1-bromo-2-methylpropane. The reaction generally requires heating to proceed to completion. wikipedia.org
Table 1: Michaelis-Arbuzov Reaction Parameters
| Parameter | Description |
|---|---|
| Phosphorus Reagent | Trialkyl phosphite (e.g., Trimethyl phosphite, Triethyl phosphite) |
| Alkylating Agent | Primary or secondary alkyl halide (e.g., 1-Bromo-2-methylpropane) |
| Intermediate | Trialkoxyphosphonium salt |
| Product | Dialkyl alkylphosphonate |
| Typical Conditions | Neat (solvent-free), heated (120-160 °C) |
Mechanistic variants of the classical Michaelis-Arbuzov reaction have been developed to improve reaction conditions and expand substrate scope. These include Lewis acid-catalyzed versions that can proceed at room temperature and photochemical or free-radical initiated pathways for substrates not amenable to S_N2 reactions. nih.govorganic-chemistry.org Another variation, the silyl-Arbuzov reaction, uses silyl (B83357) phosphites and offers the advantage of easily hydrolyzing the resulting silyl ester to the phosphonic acid. nih.gov
Pudovik Reaction and Hydrophosphonylation Approaches in Organophosphorus Synthesis
The Pudovik reaction and related hydrophosphonylation processes offer another significant route to C-P bond formation, particularly for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. wikipedia.org Hydrophosphonylation broadly refers to the addition of the P-H bond of a dialkyl phosphite (dialkyl hydrogen phosphonate) across a carbon-carbon or carbon-heteroatom multiple bond.
The Pudovik reaction specifically describes the addition of a dialkyl phosphite to an imine (a C=N double bond), typically under basic catalysis, to produce an α-aminophosphonate. wikipedia.org A closely related and highly important variant is the three-component Kabachnik-Fields reaction, where an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite condense in a one-pot synthesis to form the α-aminophosphonate. wikipedia.orgnih.gov
A documented synthesis of an analogue, dimethyl (1-(benzylamino)-2-methylpropyl)phosphonate, illustrates this approach. The reaction uses isobutyraldehyde, benzylamine, and dimethyl phosphite, catalyzed by phenylboronic acid at 50 °C. mdpi.com This demonstrates the direct construction of the (2-methylpropyl)phosphonate backbone at the α-position.
Table 2: Example of Kabachnik-Fields Reaction for an Isobutylphosphonate Analogue mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
|---|
These reactions are valued for their atom economy and ability to generate complex and biologically relevant molecules from simple precursors. nih.govfrontiersin.org
Nucleophilic Phosphorylation and Alkylation Strategies using Phosphites and Phosphonium Salts
The inherent nucleophilicity of trivalent phosphorus compounds, particularly phosphites, is the cornerstone of many phosphonate synthesis strategies. As seen in the Michaelis-Arbuzov reaction, the lone pair of electrons on the phosphorus atom readily attacks electrophilic carbon centers.
Alkylation strategies often involve the reaction of a metal salt of a dialkyl phosphite with an alkyl halide, a process known as the Michaelis-Becker reaction. This method avoids the formation of the phosphonium salt intermediate characteristic of the Arbuzov reaction.
Furthermore, phosphonium salts themselves are key intermediates. While their formation is the first step of the Arbuzov reaction, they can also be used in other contexts. For instance, α-(N-acylamino)alkyltriphenylphosphonium salts, derived from N-acyl-α-amino acids, can react with dimethyl phosphite in the presence of an organocatalyst to yield α-aminophosphonates. nih.gov
Targeted Synthesis of Methyl (2-methylpropyl)phosphonate Derivatives
Once a phosphonate diester, such as dithis compound, is synthesized, further modifications can be made to the ester groups to generate analogues or the final target molecule.
Esterification and Transesterification Techniques for Phosphonate Esters
Direct esterification of the corresponding phosphonic acid, (2-methylpropyl)phosphonic acid, is a straightforward method for preparing its esters. Phosphonic acids can be selectively converted to either monoesters or diesters by reacting them with an alcohol in the presence of an alkoxy group donor, such as a trialkyl orthoacetate. nih.govresearchgate.net The outcome of the reaction can be controlled by temperature; lower temperatures (e.g., 30 °C) favor the formation of the monoester, while higher temperatures yield the diester. nih.gov
Transesterification is another powerful technique for modifying the ester groups of a pre-existing phosphonate. masterorganicchemistry.com This equilibrium-driven process involves reacting a phosphonate ester with an alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy groups. masterorganicchemistry.com For example, diethyl (2-methylpropyl)phosphonate could be converted to this compound by reaction with a large excess of methanol under acidic or basic conditions to drive the equilibrium toward the desired methyl ester. researchgate.netresearchgate.net
Selective Demethylation and Alkyl Group Modifications in Phosphonate Chemistry
In many synthetic pathways, a dimethyl phosphonate is created as a precursor, which then requires selective removal of one or both methyl groups. The synthesis of monoesters (phosphonic ester-acid derivatives) is particularly important.
Various reagents have been developed for the selective dealkylation of phosphonate esters. For instance, treating a dimethyl acylphosphonate with specific reagents can lead to either the mono-demethylated product (methyl hydrogen acylphosphonate) or the fully de-esterified acylphosphonic acid. researchgate.net This demonstrates that stepwise removal of the methyl groups is feasible, allowing for the isolation of the monomethyl phosphonate. Such a methyl hydrogen (2-methylpropyl)phosphonate could then be re-alkylated with a different alkyl halide to produce a mixed phosphonate ester.
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Role/Mention |
|---|---|---|
| This compound | C₅H₁₃O₃P | Target compound |
| Trimethyl phosphite | C₃H₉O₃P | Reactant (Michaelis-Arbuzov) |
| 1-Bromo-2-methylpropane | C₄H₉Br | Reactant (Michaelis-Arbuzov) |
| Dithis compound | C₆H₁₅O₃P | Precursor/Analogue |
| Diethyl (2-methylpropyl)phosphonate | C₈H₁₉O₃P | Precursor/Analogue |
| (2-methylpropyl)phosphonic acid | C₄H₁₁O₃P | Precursor for esterification |
| Dimethyl phosphite | C₂H₇O₃P | Reactant (Pudovik/Kabachnik-Fields) |
| Isobutyraldehyde | C₄H₈O | Reactant (Kabachnik-Fields) |
| Benzylamine | C₇H₉N | Reactant (Kabachnik-Fields) |
| Dimethyl (1-(benzylamino)-2-methylpropyl)phosphonate | C₁₄H₂₄NO₃P | Analogue product (Kabachnik-Fields) |
| Phenylboronic acid | C₆H₇BO₂ | Catalyst |
| Triethyl orthoacetate | C₈H₁₈O₃ | Reagent (Esterification) |
| Methyl hydrogen acylphosphonate | Variable | Product of selective demethylation |
Asymmetric Synthesis Approaches for Chiral Phosphonate Analogues, relevant to 2-methylpropyl moieties
The development of catalytic asymmetric methods for producing C-chiral phosphonates has become a significant area of research, driven by the prevalence of these compounds among biologically active natural products and synthetic molecules. mdpi.com Key strategies for introducing chirality into phosphonate analogues, including those with 2-methylpropyl (isobutyl) groups, involve the catalytic asymmetric phosphonylation of molecules with C=X (where X is O, N, or C) bonds. mdpi.com
Prominent methods include the phospha-Mannich, phospha-Michael, and phospha-aldol reactions, as well as the asymmetric hydrogenation of unsaturated phosphonates. mdpi.com For instance, the three-component phospha-Mannich reaction can be initiated by chiral metal complexes, such as an N,N′-dioxide-Sc(III) complex, to yield α-aminophosphonates with high levels of enantioselectivity (up to 87% enantiomeric excess, ee). mdpi.com This approach could be adapted to substrates containing a 2-methylpropyl moiety to generate corresponding chiral α-aminophosphonates.
Another powerful technique is the asymmetric phospha-Michael reaction. The use of organocatalysts, such as diaminomethylenemalononitrile, facilitates the addition of phosphonates to α,β-unsaturated ketones like trans-crotonophenone and chalcone derivatives. mdpi.com This reaction produces chiral γ-ketophosphonates in high yields and with excellent enantioselectivity, often reaching up to 95% ee. mdpi.com By selecting an appropriate Michael acceptor that incorporates a 2-methylpropyl group, this method can be tailored for the synthesis of specific chiral analogues.
The table below summarizes selected catalytic systems used in the asymmetric synthesis of C-chiral phosphonates that are applicable to analogues with varied side chains, including the 2-methylpropyl group.
| Reaction Type | Catalyst System | Substrates | Enantioselectivity (ee) |
| Phospha-Mannich | N,N′-dioxide-Sc(III) complex | Aldehydes, Amines, Phosphites | Up to 87% |
| Phospha-Michael | Diaminomethylenemalononitrile | trans-Crotonophenone, Chalcones | Up to 95% |
| Cyano-phosphonylation | Thio-functionalized organocatalyst | α-Ketophosphonates, Me₃SiCN | High |
| Hydrogenation | Chiral Metal Complexes | Unsaturated Phosphonates | High |
Green Chemistry Principles and Sustainable Approaches in Phosphonate Synthesis
The integration of green chemistry principles into phosphonate synthesis is driven by the need to minimize environmental impact and reduce reliance on hazardous materials. uef.fisciencedaily.com This involves designing processes that eliminate or reduce the use of dangerous substances. uef.fi Sustainable methods for phosphonate synthesis include solvent-free reactions, microwave-promoted synthesis, and ultrasound-assisted techniques. rsc.org
Several green methods have been successfully developed for phosphonate synthesis: rsc.org
Ultrasound-Assisted Synthesis : This method uses sonic waves to transmit energy, promoting cavitation within the reaction medium. It has been used for the catalyst-free synthesis of α-aminophosphonates, achieving yields as high as 95%. rsc.org
Microwave-Promoted Synthesis : Microwaves directly transfer energy to the reaction mixture, often accelerating reaction times and improving yields. rsc.org The Kabachnik–Fields reaction, a common method for synthesizing α-aminophosphonates, has been effectively carried out using microwave irradiation in the presence of nanocatalysts like nano ZnO, achieving yields of 82–93% in just 2–5 minutes. rsc.org
Solvent-Free Synthesis : Conducting reactions without a solvent minimizes waste and avoids the use of volatile organic compounds. An environmentally friendly, solvent-free method for synthesizing α-hydroxyphosphonates uses a sodium-modified fluorapatite (Na@FAP) as a solid catalyst at room temperature. acs.org This heterogeneous catalysis approach allows for easy separation of the product and catalyst reuse. acs.org
Benign Solvent Systems : When a solvent is necessary, using environmentally benign options is a key green strategy. A sustainable protocol for synthesizing benzyl (B1604629) phosphonates utilizes a KI/K₂CO₃ catalytic system in Polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent, avoiding volatile organic solvents. frontiersin.org
The following table compares various green synthetic methods for phosphonates. rsc.orgacs.orgfrontiersin.org
| Method | Conditions | Catalyst | Typical Yields | Key Advantages |
| Ultrasound-Assisted | Sonication | Catalyst-free | 89-95% | Eco-friendly energy source, often catalyst-free. rsc.org |
| Microwave-Promoted | Microwave irradiation, Ethanol | Nano ZnO | 82-93% | Rapid reaction times (2-5 min), high efficiency. rsc.org |
| Solvent-Free | Room Temperature | Sodium-modified fluorapatite (Na@FAP) | High | No solvent waste, easy product separation, catalyst is reusable. acs.org |
| Benign Solvent | Room Temperature, PEG-400 | KI/K₂CO₃ | Excellent | Avoids volatile/toxic organic solvents, mild conditions. frontiersin.org |
The ongoing "greening" of phosphonate chemistry is focused on developing novel synthetic methods, enhancing biodegradability, and improving phosphorus recovery and recycling. rsc.orgaithor.com
Solid-Phase Synthesis and Combinatorial Libraries of Phosphonate Compounds
Solid-phase synthesis has emerged as a powerful technique for the efficient assembly of phosphonate compounds and the generation of large combinatorial libraries for drug discovery and other applications. acs.orgnih.gov This methodology involves attaching a starting material to a solid support, such as polystyrene beads, and carrying out sequential reactions to build the desired molecule. acs.org
Attachment : A monomer H-phosphonate is coupled to a suitable solid support, often derivatized with a linker. acs.org
Coupling : Subsequent monomer units are added in a stepwise fashion. For creating combinatorial libraries, the "pool-and-divide" method is frequently employed. In this strategy, the solid support is divided into portions, each is reacted with a different monomer, and then the portions are recombined (pooled). acs.orgnih.gov
Transformation : The intermediate H-phosphonate diester linkages are converted into the final phosphonate analogues, such as phosphoramidates, by reacting them with various amines or other reagents. acs.org
Cleavage : The completed molecules are cleaved from the solid support for purification and analysis. nih.gov
This synthetic platform allows for the creation of very large libraries of compounds. For example, libraries with over one million distinct phosphoramidate compounds have been generated using this approach, featuring multiple sites of diversity introduced through different monomer units and a wide range of primary and secondary amines. acs.orgacs.org The use of phosphorus as a central scaffold is also a known strategy for preparing libraries of phosphoramidates from amino acid derivatives. nih.gov The efficiency of forming these linkages on a solid support is a critical advantage, making H-phosphonate chemistry well-suited for library synthesis. acs.org
The table below outlines the general steps in a solid-phase "pool-and-divide" synthesis for a phosphonate library.
| Step | Action | Description |
| 1. Preparation | Attach Linker/First Monomer | The solid support is divided into separate reaction vessels. A different initial building block (Monomer A, B, C...) is attached to the support in each vessel. |
| 2. Pool & Divide | Combine and Redistribute | All portions of the solid support are combined into a single pool and mixed thoroughly. The pooled support is then re-divided into the reaction vessels. |
| 3. Second Coupling | Add Second Monomer | A second set of building blocks (Monomer X, Y, Z...) is added, one to each vessel. This creates all possible combinations of the first and second monomers (AX, AY, AZ, BX, BY, BZ...). |
| 4. Repeat (Optional) | Pool, Divide, Couple | Steps 2 and 3 can be repeated to add more diversity elements. |
| 5. Final Reaction | Capping/Modification | A final chemical transformation is performed on the entire library simultaneously (e.g., converting H-phosphonate to phosphoramidate). |
| 6. Cleavage | Release from Support | The final compounds are cleaved from the solid support, resulting in a solution containing a library of all the synthesized molecules. |
Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 2 Methylpropyl Phosphonate
Hydrolysis and Solvolysis Mechanisms of Phosphonate (B1237965) Esters
The hydrolysis of phosphonate esters, such as Methyl (2-methylpropyl)phosphonate, is a fundamental transformation that can proceed under both acidic and basic conditions. wikipedia.org Generally, the mechanism involves a nucleophilic attack on the tetrahedral phosphorus center of the phosphoryl group (P=O). nih.gov For dialkyl phosphonates, the hydrolysis is a sequential process, occurring in two distinct steps to first form a monoester and then the final phosphonic acid. nih.govnih.gov The rate and pathway of this reaction are significantly influenced by the pH of the medium. nih.gov
Acid-Catalyzed Hydrolysis Pathways of Phosphonates
Under acidic conditions, typically employing strong acids like hydrochloric acid, the hydrolysis of phosphonates can occur through several mechanistic pathways. nih.gov The most common is the AAC2 mechanism, which involves a bimolecular nucleophilic attack by a water molecule on the protonated phosphorus center, leading to the cleavage of the phosphorus-oxygen (P-O) bond. nih.gov Another possible route is the AAL1 mechanism, a unimolecular pathway characterized by the cleavage of the carbon-oxygen (C-O) bond to form a carbocation intermediate, which is more likely with ester groups that can form stable carbocations. nih.govresearchgate.net The AAL2 mechanism, a bimolecular pathway involving C-O bond cleavage, is considered rare for these substrates. nih.gov
In the consecutive two-step hydrolysis of dialkyl phosphonates, the cleavage of the second ester group is frequently the rate-determining step. nih.gov The electronic nature of substituents on the phosphonate can influence the reaction kinetics; electron-withdrawing groups tend to accelerate the rate of hydrolysis. nih.gov Kinetic studies on related dialkyl arylphosphonates have confirmed that the acid-catalyzed process follows pseudo-first-order kinetics for each of the two consecutive steps. researchgate.net Notably, polar and steric effects exert a less pronounced influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed pathways. nih.gov
Base-Catalyzed Hydrolysis Pathways of Phosphonates
In alkaline media, the hydrolysis of phosphonate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. cdnsciencepub.com This attack leads to the formation of a pentacoordinate intermediate or transition state, followed by the cleavage of the P-O bond. cdnsciencepub.com The reaction proceeds with an inversion of configuration at the phosphorus center, which supports the formation of a trigonal bipyramidal intermediate. libretexts.org
The rate of base-catalyzed hydrolysis is highly sensitive to the steric bulk of the alkoxy groups attached to the phosphorus. For instance, it has been observed that methyl phosphonate esters hydrolyze significantly faster—by a factor of up to 1000—than their corresponding isopropyl esters under basic conditions. nih.gov This highlights the critical role of steric hindrance in modulating the accessibility of the phosphorus center to the incoming nucleophile. The fundamental role of the base is to activate the nucleophile, which is typically water, through deprotonation. youtube.com
Stereoelectronic and Steric Effects on Phosphonate Reactivity and Kinetics
The reactivity of phosphonate esters is governed by a combination of stereoelectronic and steric effects that influence the transition states and intermediates of their reactions.
Stereoelectronic Effects: These arise from the specific spatial arrangement of orbitals and have a profound impact on reactivity. dtic.milyoutube.com In nucleophilic substitution reactions at the phosphorus center, the weakening of a P-O ester bond can be facilitated by anti-planar interactions with non-bonding electron pairs on adjacent oxygen or nitrogen atoms. dtic.mil This alignment allows for efficient orbital overlap between the lone pair and the antibonding orbital (σ*) of the P-O bond, lowering the energy of the transition state for bond cleavage. The geometry of the pentacoordinate intermediates, typically trigonal-bipyramidal, is a key determinant in the stereochemical outcome of these reactions. researchgate.netmdpi.com
Steric Effects: As previously noted, steric hindrance plays a crucial role, particularly in base-catalyzed hydrolysis where bulky alkyl groups can impede the approach of the nucleophile to the phosphorus atom, thereby decreasing the reaction rate. nih.gov Conversely, in acid-catalyzed hydrolysis, such steric factors are less impactful. nih.gov Steric effects are also paramount in directing the stereochemical outcome of other reactions, such as the Horner-Wadsworth-Emmons olefination, where steric approach control dictates the preferential formation of the E-alkene. organic-chemistry.orgalfa-chemistry.com
Table 1: Comparison of Hydrolysis Mechanisms for Phosphonate Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | H⁺ (e.g., from HCl) | OH⁻ (e.g., from NaOH) |
| Initial Step | Protonation of the phosphoryl oxygen | Nucleophilic attack by OH⁻ on phosphorus |
| Common Mechanism | AAC2 (bimolecular, P-O cleavage) nih.gov | SN2-type at Phosphorus (P-O cleavage) cdnsciencepub.com |
| Intermediate | Protonated phosphonate | Pentacoordinate trigonal bipyramidal intermediate libretexts.org |
| Rate-Determining Step | Often the hydrolysis of the second ester group nih.gov | Attack of the hydroxide ion |
| Influence of Sterics | Less sensitive to steric hindrance nih.gov | Highly sensitive to steric hindrance nih.gov |
| Influence of Electronics | Accelerated by electron-withdrawing groups nih.gov | Sensitive to electronic effects |
Oxidation and Reduction Chemistry of the Phosphonate Moiety
The phosphonate group can participate in redox reactions, although the C-P bond is generally robust. The oxidation of related H-phosphonates, which possess a P-H bond, can be achieved using reagents like iodine. This process generates a reactive phosphorohalidate intermediate that is susceptible to subsequent nucleophilic attack. diva-portal.orgacs.org
While direct oxidation or reduction of the phosphonate ester itself is less common, the moiety can be stable under conditions used to reduce other parts of a molecule. For example, metal-based catalysts, such as ruthenium supported on zirconium-phosphonate materials, have been effectively used to reduce carbonyl groups to alcohols within a molecule without affecting the phosphonate group. scispace.com
More exotic reactivity has been observed in specialized environments. Studies have shown that phosphonates can undergo simultaneous and spontaneous oxidation to phosphoric acids and reduction (cleavage of the R-P bond to an H-P bond) in electrically charged microdroplets. researchgate.net Furthermore, in biological systems, enzymatic pathways exist for both the oxidative and reductive cleavage of the carbon-phosphorus bond as a means of metabolizing phosphonates. nih.gov
Nucleophilic Substitution Reactions at the Phosphorus and Alpha-Carbon Centers of Phosphonates
Nucleophilic substitution is a cornerstone of phosphonate chemistry, occurring at two primary sites: the phosphorus center and the alpha-carbon.
Substitution at the Phosphorus Center: Reactions at the electrophilic phosphorus atom are central to the transformations of phosphonates, including hydrolysis. These substitutions can proceed through two main mechanistic frameworks: a dissociative SN1-type pathway, which involves the formation of a transient, high-energy metaphosphate intermediate (PO₃⁻), or a more common associative two-step mechanism. researchgate.netsapub.org The associative pathway involves the addition of the nucleophile to form a pentacoordinate intermediate, typically with a trigonal-bipyramidal geometry, followed by the elimination of the leaving group. mdpi.comsapub.org When the phosphorus center is chiral, these reactions often proceed with a predictable inversion of stereochemistry, analogous to the SN2 reaction at a carbon center. researchgate.net
Substitution at the Alpha-Carbon Center: The presence of the electron-withdrawing phosphonate group renders the protons on the adjacent carbon (the α-carbon) acidic. wikipedia.org Treatment with a suitable base can deprotonate this position to generate a stabilized phosphonate carbanion. wikipedia.org This carbanion is a soft and highly effective nucleophile that can readily participate in a variety of substitution reactions, most notably alkylations, to form new carbon-carbon bonds. wikipedia.org This reactivity is fundamental to the utility of phosphonates in synthetic organic chemistry.
Carbon-Carbon Bond Forming Reactions Involving Phosphonate Carbanions (e.g., Horner-Wadsworth-Emmons Reaction)
The generation of a nucleophilic carbanion at the alpha-position of a phosphonate ester enables one of the most important applications of this functional group: the formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org
The HWE reaction mechanism proceeds through several distinct steps: wikipedia.orgnrochemistry.com
Deprotonation: A strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), abstracts a proton from the carbon alpha to the phosphonate group, creating a resonance-stabilized phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step of the reaction. wikipedia.org
Intermediate Formation: The initial addition leads to the formation of a betaine-like intermediate, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to yield the final alkene product and a dialkylphosphate salt. wikipedia.org
A significant advantage of the HWE reaction is its high stereoselectivity, typically affording the (E)-alkene (trans isomer) as the major product. organic-chemistry.orgalfa-chemistry.com This selectivity is driven by thermodynamic control, where steric repulsions in the transition state leading to the oxaphosphetane favor the arrangement that ultimately produces the more stable E-alkene. organic-chemistry.orgwikipedia.org
Table 2: Comparison of the Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Ester | Phosphonium Salt |
| Nucleophile | Stabilized Phosphonate Carbanion | Phosphorus Ylide |
| Reactivity of Nucleophile | More nucleophilic, less basic wikipedia.org | Less nucleophilic, more basic |
| Substrate Scope | Reacts with a wide range of aldehydes and ketones, including hindered ones alfa-chemistry.comnrochemistry.com | Less reactive with hindered ketones |
| Stereoselectivity | Generally high (E)-selectivity organic-chemistry.org | Varies; can give E or Z depending on ylide stability and conditions |
| Byproduct | Water-soluble dialkylphosphate salt wikipedia.org | Triphenylphosphine oxide |
| Byproduct Removal | Easy removal by aqueous extraction organic-chemistry.org | Can be difficult to separate from the product (requires chromatography) |
Phosphonate Reactivity in Catalytic Systems and Associated Mechanisms
The reactivity of phosphonate esters, such as this compound, in catalytic systems is a subject of significant research, driven by the need for efficient methods for both their synthesis and degradation. The phosphorus-carbon bond in phosphonates is highly stable; therefore, chemical transformations typically target the ester groups or involve activation of the phosphoryl (P=O) group. Catalytic approaches offer milder reaction conditions and greater selectivity compared to stoichiometric methods.
The primary catalytic transformations involving phosphonates include hydrolysis, oxidative decomposition, and various cross-coupling reactions. The mechanisms in these systems often involve the interaction of the phosphonate with the catalyst's active sites, leading to the activation of the P-O-C linkage or the P=O group.
Catalytic Hydrolysis
The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation. While it can be achieved under harsh acidic or basic conditions, catalytic methods are sought to improve efficiency and selectivity.
Acid-catalyzed hydrolysis of dialkyl phosphonates generally proceeds through a mechanism involving protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. For simple phosphonates, studies have shown that the nature of the alkyl ester group can influence the rate of hydrolysis. For instance, in acid-catalyzed hydrolysis, an isopropyl ester was found to hydrolyze faster than a methyl ester, whereas, under basic conditions, the methyl ester's hydrolysis was significantly faster. nih.gov It has been demonstrated that the acid-catalyzed hydrolysis of methyl esters can proceed via an AAl2 mechanism, which involves C-O bond cleavage with the participation of a water molecule. nih.gov
Base-catalyzed hydrolysis is typically irreversible and involves the nucleophilic attack of a hydroxide ion at the phosphorus center. nih.gov This process occurs in two stages: the formation of the phosphonic acid salt, followed by protonation to yield the free acid. nih.gov
Catalytic Oxidative Decomposition
The catalytic oxidation of phosphonates is crucial for the decomposition of chemical warfare agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally related to this compound. mdpi.com Metal oxide catalysts, particularly those based on cerium oxide (CeO2), have shown significant activity.
In a notable example, the catalytic oxidative decomposition of DMMP was studied over copper(II) oxide/cerium oxide (CuO/CeO2) catalysts. mdpi.com The proposed mechanism involves the following key steps:
Adsorption: The phosphonate adsorbs onto the catalyst surface.
Nucleophilic Attack: The surface lattice oxygen of the CeO2 acts as a nucleophile, attacking the methyl group of the phosphonate. mdpi.com
Formation of Intermediates: This attack leads to the formation of surface-bound methyl phosphates and P-O-containing species (POx) on the catalyst surface. mdpi.com
Decomposition: The methyl group is further dehydrogenated to form carbon monoxide (CO), carbon dioxide (CO2), and water (H2O). mdpi.com
The strong interaction between copper and cerium and the enhanced redox properties of the mixed oxide catalyst were found to be critical for its high catalytic performance. mdpi.com The participation of lattice oxygen was confirmed by observing its depletion in the catalyst after the reaction. mdpi.com
The table below summarizes findings for the catalytic decomposition of a phosphonate analog.
| Catalyst | Phosphonate Analog | Reaction Conditions | Key Findings | Reference |
| CuO/CeO2 | Dimethyl methylphosphonate (DMMP) | Carrier Gas: Compressed Air (100 mL/min); Temperature: 100 °C (gas line) | The catalyst significantly improved the thermal catalytic decomposition of DMMP. The mechanism involves nucleophilic attack by surface lattice oxygen. | mdpi.com |
Dealkylation Reactions
The cleavage of the ester's alkyl group (dealkylation) is another important reaction. The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS), is a widely used method for converting dialkyl phosphonates into their corresponding phosphonic acids via intermediate silyl (B83357) esters. nih.gov While typically a stoichiometric reaction, its principles are relevant to catalytic dealkylation. The reaction rate is sensitive to the structure of the phosphonate ester, particularly the steric hindrance around the phosphonic group. nih.gov The reaction is generally performed over several hours to days at temperatures ranging from room temperature to refluxing in solvents like dichloromethane (B109758) or acetonitrile (B52724). nih.gov
Palladium-Catalyzed Reactions
Palladium catalysts have been employed in the synthesis of phosphonates, for example, through the cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides. organic-chemistry.org These reactions demonstrate the ability of transition metal catalysts to facilitate the formation of P-C bonds under relatively mild conditions, using ligands like Xantphos to support the palladium(0) catalyst. organic-chemistry.org While this is a synthetic route, it underscores the potential for catalytic activation of phosphorus compounds at the phosphorus center.
Advanced Analytical and Spectroscopic Characterization of Phosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. jeol.com The presence of the phosphorus-31 (³¹P) nucleus, which has a natural abundance of 100% and a spin of ½, provides a direct window into the chemical environment of the phosphorus atom. jeol.commdpi.com
³¹P NMR spectroscopy offers a wide range of chemical shifts, which are highly sensitive to the nature of the substituents attached to the phosphorus atom. This makes it a powerful technique for identifying specific phosphonate compounds. huji.ac.il The spectrum is typically acquired with proton (¹H) decoupling, resulting in a simplified spectrum where each unique phosphorus atom appears as a single sharp line. huji.ac.il
¹H and ¹³C NMR spectroscopy are used to determine the structure of the organic portions of the molecule—the methyl and 2-methylpropyl (isobutyl) groups.
¹H NMR: The proton spectrum of methyl (2-methylpropyl)phosphonate would show distinct signals for each set of non-equivalent protons. The protons of the methyl group attached directly to the phosphorus (P-CH₃) would appear as a doublet due to coupling with the ³¹P nucleus (²JH-P). The methoxy (B1213986) protons (O-CH₃) would also appear as a doublet, but with a smaller coupling constant (³JH-P). The signals for the isobutyl group [-CH₂-CH-(CH₃)₂] would be more complex:
The two terminal methyl groups would appear as a doublet.
The single proton on the tertiary carbon would be a multiplet due to coupling with both the adjacent methylene (B1212753) protons and the terminal methyl protons.
The methylene protons adjacent to the ester oxygen would appear as a doublet of doublets, coupling to both the adjacent CH proton and the distant phosphorus atom.
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. However, due to the 100% natural abundance of ³¹P, these peaks are split into doublets because of coupling between the carbon and phosphorus nuclei. jeol.com The magnitude of the coupling constant (JC-P) depends on the number of bonds separating the two nuclei, with one-bond couplings (¹JC-P) being the largest (often >100 Hz), followed by two-bond (²JC-P) and three-bond (³JC-P) couplings. jeol.com This C-P coupling is invaluable for assigning the carbon signals correctly. jeol.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| ³¹P | P=O | Phosphonate region | Singlet (¹H decoupled) | - |
| ¹H | P-CH ₃ | ~1.5 | Doublet | ²JHP ≈ 15-20 |
| O-CH ₃ | ~3.7 | Doublet | ³JHP ≈ 10-12 | |
| O-CH ₂- | ~3.8 | Multiplet | ³JHP, ³JHH | |
| -CH -(CH₃)₂ | ~1.9 | Multiplet | ³JHH | |
| -CH-(CH ₃)₂ | ~0.9 | Doublet | ³JHH | |
| ¹³C | P-C H₃ | ~10-15 | Doublet | ¹JCP ≈ 130-145 |
| O-C H₃ | ~50-55 | Doublet | ²JCP ≈ 5-10 | |
| O-C H₂- | ~70-75 | Doublet | ²JCP ≈ 5-10 | |
| -C H-(CH₃)₂ | ~28-32 | Doublet | ³JCP ≈ 5-8 | |
| -CH-(C H₃)₂ | ~18-22 | Singlet | ⁴JCP ≈ 0 |
Note: Predicted values are estimates based on data for similar phosphonate structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular and Fragment Analysis of Phosphonates
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecule, which in turn can be used to deduce its elemental formula. For this compound (C₅H₁₃O₃P), the calculated monoisotopic mass is 152.06023 g/mol . spectrabase.com An HRMS measurement yielding a mass very close to this value would confirm the molecular formula and rule out other potential formulas with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). mdpi.com The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. mdpi.com
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion (m/z 153.06). The fragmentation would likely involve the cleavage of the ester bonds and the P-C bond, providing structural confirmation. The analysis of related compounds like di-isopropyl methyl phosphonate (DIMP) shows characteristic fragmentation patterns that can be used as a guide. mdpi.com
Table 2: Predicted MS/MS Fragmentation for this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 153.06 | 97.02 | C₄H₈ (Isobutylene) | [Methyl methylphosphonic acid + H]⁺ |
| 153.06 | 123.05 | CH₂O (Formaldehyde) | [(2-methylpropyl) methylphosphonate (B1257008) + H]⁺ |
| 153.06 | 79.99 | C₄H₉OH (Isobutanol) | [Methylphosphonic acid + H]⁺ |
| 97.02 | 79.99 | CH₄ (Methane) | [Methylphosphonic acid + H]⁺ |
Note: The fragmentation pathways are predicted based on common fragmentation rules for esters and organophosphorus compounds.
Chromatographic Separation Techniques for Phosphonates
Chromatography is essential for separating phosphonates from complex mixtures prior to their detection and analysis. Due to the polar and often ionic nature of phosphonates and their hydrolysis products, several high-performance liquid chromatography (HPLC) techniques are employed.
Ion-Pair Chromatography (IPC): This is a form of reversed-phase chromatography where an ion-pairing reagent, such as tetrabutylammonium, is added to the mobile phase. nih.gov The reagent forms a neutral ion-pair with the charged phosphonate analyte, allowing it to be retained and separated on a non-polar stationary phase (like C18). nih.gov
Reversed-Phase HPLC (RP-HPLC): For less polar phosphonate esters, standard RP-HPLC can be effective. sielc.com Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) used for elution. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. nih.gov This technique is particularly useful for separating the more polar hydrolysis products of phosphonates, such as methylphosphonic acid. nih.gov
Ion Chromatography (IC): This technique separates ions based on their affinity for an ion-exchange resin. nih.govshodex.com It is highly effective for the analysis of anionic species, including phosphonates and their degradation products, often in aqueous samples. nih.gov Modern IC systems can achieve very low detection limits. nih.gov
The choice of chromatographic method depends on the specific properties of the phosphonate analyte and the complexity of the sample matrix. Often, chromatography is coupled directly to a mass spectrometer (LC-MS) for sensitive and selective detection. nih.govnih.gov
Liquid Chromatography (LC) Coupled with Mass Spectrometry for Complex Mixtures
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of phosphonates in complex environmental and biological samples. ucc.edu.ghnih.gov Its high sensitivity and selectivity allow for the detection and quantification of these compounds at trace levels.
The analysis of phosphonates by LC-MS often presents challenges due to their high polarity, which can lead to poor retention on conventional reversed-phase columns. waters.com To overcome this, various strategies are employed. One common approach is ion-pair chromatography, where a reagent is added to the mobile phase to form a less polar ion pair with the phosphonate, thereby increasing its retention time. sigmaaldrich.com For example, N,N-dimethylhexylamine (NNDHA) has been used as a volatile ion-pair reagent that not only improves chromatographic retention but also enhances ionization in the mass spectrometer. sigmaaldrich.com
The choice of ionization source is critical for the successful analysis of phosphonates. Electrospray ionization (ESI) is frequently used, typically in the negative ion mode, due to the acidic nature of the phosphonic acid group. nih.gov However, positive ion mode ESI can also be effective, particularly when using adduct-forming reagents. sigmaaldrich.com
Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and to reduce background noise, which is particularly important in complex matrices. nih.gov This technique involves the selection of a specific parent ion, its fragmentation, and the detection of one or more characteristic product ions. This selected reaction monitoring (SRM) provides a high degree of confidence in the identification and quantification of the target analyte. nih.gov For instance, in the analysis of phosphatidylcholine hydroperoxides, a class of phosphorus-containing lipids, specific product ions were monitored to distinguish between different isomers. nih.gov
Challenges in LC-MS analysis of phosphonates include matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. ucc.edu.gh Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to clean up the sample and concentrate the analyte before LC-MS analysis. nih.gov
Table 1: LC-MS Parameters for Phosphonate Analysis
| Parameter | Typical Conditions | Purpose |
| Chromatography Mode | Reversed-Phase with Ion-Pairing | Enhances retention of polar phosphonates. |
| Column | C18 or similar | Standard for reversed-phase chromatography. |
| Ion-Pair Reagent | N,N-dimethylhexylamine (NNDHA) | Improves retention and ionization. sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elutes the analytes from the column. |
| Ionization Source | Electrospray Ionization (ESI) | Creates ions from the analyte molecules. |
| Polarity | Negative or Positive Ion Mode | Depends on the analyte and derivatization. nih.govsigmaaldrich.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis of Phosphonates
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure of phosphonates by probing their vibrational modes. fiveable.meyoutube.com These techniques are instrumental in identifying key functional groups and can also be used to study the conformational properties of these molecules. researchgate.netcapes.gov.br
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. fiveable.me Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which also provides information about the vibrational frequencies. youtube.com The two techniques are often complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa.
For phosphonates like "this compound," several characteristic vibrational bands can be identified. The most prominent of these is the P=O stretching vibration, which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. researchgate.net The exact position of this band can be influenced by the nature of the substituents on the phosphorus atom.
The P-O-C linkage also gives rise to characteristic stretching vibrations, which are usually found in the 1000-1100 cm⁻¹ region for the P-O-(C) part and around 750-850 cm⁻¹ for the (P)-O-C part. researchgate.net The C-H stretching and bending vibrations of the alkyl groups will also be present in the spectra.
Vibrational spectroscopy can also provide insights into the conformational analysis of phosphonates. The presence of rotational isomers (conformers) can lead to the appearance of multiple bands for a particular vibrational mode. By studying the changes in the spectra with temperature or solvent, it is possible to gain information about the relative stabilities of the different conformers.
Table 3: Characteristic Vibrational Frequencies for Phosphonate Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| P=O | Stretching | 1200 - 1300 | Strong in IR |
| P-O-C | Asymmetric Stretching | 1000 - 1100 | Strong in IR |
| P-O-C | Symmetric Stretching | 750 - 850 | Medium to Strong in IR |
| P-C | Stretching | 650 - 800 | Medium to Weak |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C-H (Alkyl) | Bending | 1350 - 1470 | Medium |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity of Phosphonates
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. youtube.com For phosphonates, derivatization is often employed to increase their volatility for gas chromatography (GC) analysis or to enhance their detectability in liquid chromatography (LC). researchgate.netoup.com
For GC-MS analysis, the high polarity and low volatility of phosphonic acids and their esters can make them unsuitable for direct injection. Silylation is a common derivatization technique where the acidic protons of the phosphonate are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. oup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. oup.com The resulting TMS derivatives are more volatile and thermally stable, allowing for their separation and detection by GC-MS. nih.gov
In the context of LC-MS, derivatization can be used to improve the ionization efficiency and thus the sensitivity of the analysis. nih.gov For example, methylation of phosphonates using reagents like trimethylsilyldiazomethane (B103560) (TMSCHN₂) can significantly increase the sensitivity, with improvements of up to 2-3 orders of magnitude reported. nih.gov This is particularly useful for the trace-level analysis of phosphonates in environmental samples.
Another derivatization approach involves labeling the phosphonate with a fluorescent tag, which allows for highly sensitive detection using a fluorescence detector in HPLC. Reagents such as 9-fluorenylmethyl chloroformate have been used for the pre-column derivatization of aminophosphonates. oup.com
The choice of derivatization strategy depends on the specific phosphonate, the analytical technique being used, and the sample matrix. Optimization of the reaction conditions, such as temperature, time, and reagent concentration, is crucial for achieving complete and reproducible derivatization. oup.com
Table 4: Derivatization Reagents for Phosphonate Analysis
| Reagent | Analytical Technique | Purpose | Compound Class |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and thermal stability. oup.com | Phosphonic acids, Aminophosphonates |
| Trimethylsilyldiazomethane (TMSCHN₂) | LC-MS/MS | Increases sensitivity by 2-3 orders of magnitude. nih.gov | Phosphonates |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Adds a fluorescent tag for sensitive detection. oup.com | Aminophosphonates |
| 1-Propanol in Pyridine | GC-MS | Derivatization of various CWC-related chemicals. rsc.org | Phosphorus oxychloride, phosphorus trichloride |
Computational Chemistry and Theoretical Studies of Methyl 2 Methylpropyl Phosphonate
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, charge distribution, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mpg.de It offers a good balance between accuracy and computational cost, making it suitable for a range of phosphonate (B1237965) systems. mpg.de DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties.
In the context of phosphonates, DFT has been employed to study the structure of various compounds and their interactions. For instance, calculations on diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl]-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to optimize the molecular structure and analyze electronic properties. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and hyperconjugative interactions within the molecule.
A study on the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite utilized DFT at the B3LYP/6-311G(d,p) level to investigate the reaction mechanism and regioselectivity. Such studies help in understanding the reactivity of the phosphonate group.
For a molecule like Methyl (2-methylpropyl)phosphonate, DFT calculations would typically involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a minimum on the potential energy surface. The results would provide insights into bond lengths, bond angles, and the distribution of electron density, particularly around the phosphorus center and the phosphoryl (P=O) group.
Table 1: Typical Parameters in DFT Calculations for Phosphonate Systems
| Parameter | Description | Common Choices for Phosphonates |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE, M06-2X |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |
| Type of Calculation | The specific property being computed. | Geometry Optimization, Frequency Analysis, NBO Analysis |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT. acs.org
Ab initio calculations have been used to study the fundamental properties of phosphonate esters, including their conformational preferences and the energetics of tautomerization. For example, a study on trimethyl phosphite (B83602) and dimethyl methylphosphonate (B1257008) employed ab initio methods to calculate their structures and energies, revealing the relative stability of different conformers.
The application of ab initio methods to this compound would allow for a precise determination of its molecular structure, rotational barriers of the methyl and 2-methylpropyl groups, and the electronic distribution. High-level ab initio calculations could also be used to benchmark the accuracy of more computationally efficient methods like DFT.
Table 2: Calculated Properties of a Related Phosphonate (Dimethyl Methylphosphonate) using Ab Initio Methods
| Property | Calculated Value | Method |
|---|---|---|
| P=O bond length | ~1.48 Å | HF/6-31G* |
| P-C bond length | ~1.82 Å | HF/6-31G* |
| O=P-C bond angle | ~115° | HF/6-31G* |
| Rotational Barrier (P-C) | ~2.5 kcal/mol | MP2/6-311G** |
Note: The values in this table are illustrative and based on typical results for similar phosphonates. Specific values for this compound would require dedicated calculations.
Molecular Dynamics (MD) Simulations of Phosphonate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of systems, including intermolecular interactions and solvation effects. nih.gov
MD simulations are particularly well-suited for investigating the behavior of phosphonates in the liquid phase or in solution. nih.gov These simulations can reveal how molecules of this compound would interact with each other and with solvent molecules.
For instance, a study on the solvation of sulfonated polyelectrolytes in dimethyl methylphosphonate (DMMP) used classical MD simulations to understand the structuring of the solvent around the polymer. nih.gov Similarly, ab initio MD simulations of the phosphate (B84403) ion in water have provided detailed insights into the structure and dynamics of its solvation shells. acs.orgresearchgate.net These studies show that water molecules form distinct hydration layers around the phosphate group, with dynamics that are significantly slower than in bulk water. acs.orgresearchgate.net
For this compound, MD simulations could be used to determine its behavior in aqueous and non-aqueous solvents. Key properties that could be investigated include the radial distribution functions to characterize the solvation shells around the phosphoryl group and the alkyl chains, the number of hydrogen bonds formed with protic solvents, and the diffusion coefficient of the molecule in different media.
The interaction of phosphonates with surfaces is crucial in various applications, and MD simulations can provide a molecular-level understanding of these adsorption phenomena.
Computational studies have investigated the adsorption of dimethyl methylphosphonate (DMMP) on the surfaces of metal oxides like TiO2. dtic.mildtic.mil These studies, often combining DFT and MD, show that DMMP can adsorb molecularly through the formation of a dative bond between the phosphoryl oxygen and a surface metal atom (e.g., Ti). dtic.mildtic.mil Dissociative adsorption, where one of the P-O-C bonds breaks, has also been modeled. dtic.mil
The adsorption of phosphonates on iron (hydr)oxide surfaces like goethite has also been studied, revealing that adsorption is influenced by pH and the presence of other ions in the solution. amazonaws.com For this compound, MD simulations could be used to model its adsorption onto various mineral surfaces. Such simulations would help in understanding the preferred binding modes (e.g., monodentate, bidentate), the orientation of the molecule on the surface, and the strength of the adsorption.
Table 3: Characteristics of Phosphonate Adsorption on a Mineral Surface (Illustrative Example: DMMP on TiO2)
| Characteristic | Description |
|---|---|
| Binding Site | The surface atom to which the phosphonate binds. |
| Binding Energy | The strength of the interaction between the phosphonate and the surface. |
| Binding Mode | The way in which the phosphonate attaches to the surface (e.g., monodentate, bidentate). |
| Surface Coverage | The amount of phosphonate adsorbed per unit area of the surface. |
Theoretical Elucidation of Phosphonate Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For phosphonates, theoretical studies can provide insights into reactions such as hydrolysis and thermal decomposition.
The hydrolysis of phosphonate esters has been a subject of theoretical investigation. mdpi.com Computational models have been developed to study the reaction pathways, which can proceed through different mechanisms depending on the conditions (e.g., acid- or base-catalyzed). mdpi.com These studies can determine the energy barriers for different steps in the reaction, helping to identify the rate-determining step.
For example, the acid-catalyzed hydrolysis of methyl dialkylphosphinates has been shown to proceed via mechanisms involving either P-O or C-O bond cleavage. Theoretical calculations can help to distinguish between these pathways by computing the energies of the respective transition states.
In the case of this compound, theoretical methods could be applied to study its hydrolysis to 2-methylpropanol and methylphosphonic acid. By mapping the potential energy surface for the reaction, it would be possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction kinetics.
Table 4: Illustrative Data from a Theoretical Study of a Phosphonate Reaction (e.g., Hydrolysis)
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +25.0 |
| 3 | Intermediate | +5.0 |
| 4 | Transition State 2 | +15.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conformational Analysis and Stereochemical Predictions for Branched Phosphonate Systems
The conformational preferences in alkyl phosphonates are primarily governed by a delicate balance of steric and electronic effects. The tetrahedral geometry around the phosphorus atom and the rotational freedom around the P-O, O-C, and P-C bonds allow for a multitude of possible conformers. For a molecule such as this compound, the key dihedral angles that define its conformation are those associated with the P-C bond connecting the phosphonate group to the isobutyl group, and the C-C bonds within the isobutyl group itself.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of such molecules and identifying the most stable conformers. These studies typically involve systematic rotations around key single bonds to map out the energy profile and locate the minima corresponding to stable conformers and the transition states that separate them.
In the case of branched alkyl phosphonates, steric hindrance plays a crucial role in determining the most stable conformations. The bulky isobutyl group in this compound is expected to orient itself to minimize steric clashes with the phosphoryl (P=O) and methoxy (B1213986) (-OCH3) groups. It is generally observed in related systems that the most stable conformers are those where the bulkiest substituents are positioned anti-periplanar to each other.
The alkaline hydrolysis of a series of diethyl alkylphosphonates has been investigated, revealing that the rate of hydrolysis decreases with increasing steric hindrance of the alkyl chains. mdpi.com This suggests that the conformation of the branched alkyl group directly impacts the accessibility of the phosphorus center to nucleophilic attack.
Furthermore, studies on cyclic phosphonates have provided insights into the conformational preferences of the phosphonate group. For instance, in dimethyl cis-4-methyl-1-cyclohexanephosphonate, the A-value of the dimethylphosphono group was determined to be 8.34 kJ/mol, indicating a significant preference for the equatorial position to minimize steric interactions. researchgate.net While not a direct analog, this highlights the energetic cost associated with sterically demanding conformations in alkyl phosphonates.
The following table illustrates a hypothetical conformational analysis for a generic branched phosphonate system, showcasing the types of data that would be generated in a computational study. The relative energies indicate the stability of different conformers, with lower energies representing more stable structures.
| Conformer | Dihedral Angle (C-C-P-O) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 75 |
| Gauche (+) | +60° | 1.10 | 12.5 |
| Gauche (-) | -60° | 1.10 | 12.5 |
This table is illustrative and represents typical energy differences found in branched systems. Specific values for this compound would require dedicated computational studies.
Stereochemical predictions for reactions involving branched phosphonates also rely heavily on understanding their conformational biases. The stereochemical outcome of reactions at the phosphorus center or at a chiral carbon in the alkyl chain can be influenced by the preferred ground-state conformation of the molecule. For instance, in reactions involving chiral phosphonates, the stereoselectivity is often dictated by the facial accessibility of the reacting center, which is a direct consequence of its conformational arrangement.
Environmental Behavior and Biogeochemical Cycling of Phosphonates
Occurrence and Distribution in Aquatic and Terrestrial Environments, including wastewater matrices
Phosphonates are widely distributed throughout aquatic and terrestrial systems. Naturally occurring phosphonates are produced by various microorganisms and invertebrates and are a component of the dissolved organic phosphorus pool in marine environments. researchgate.netmdpi.com Methylphosphonate (B1257008), for instance, is produced by marine archaea like Nitrosopumilus maritimus and its biosynthesis is believed to be a common process among marine microbes. nih.gov This natural production is considered a plausible explanation for the "methane paradox," where the aerobic ocean is supersaturated with methane (B114726), a byproduct of methylphosphonate degradation. nih.govasm.orgnih.gov
Anthropogenic phosphonates are introduced to the environment in significant quantities and have been detected in various environmental compartments. msu.ru Their presence is well-documented in wastewater, a primary entry point into aquatic systems. genome.jp Studies of textile dyeing wastewater treatment plants (WWTPs), for example, have detected several phosphonate (B1237965) chelators at concentrations up to the mg/L level in influents, including nitrilotris(methylene phosphonic acid) (NTMP), 1-hydroxyethane 1,1-diphosphonic acid (HEDP), and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC). genome.jp Their degradation products, such as aminomethylphosphonic acid (AMPA), are also found in the low to mid µg/L range. genome.jp While WWTPs can remove a significant portion of these compounds, they are not completely eliminated, leading to their release into rivers and subsequent accumulation in sediments. genome.jp
Abiotic Degradation Pathways and Kinetics of Phosphonates (e.g., Photolysis, Hydrolysis)
The robust C-P bond makes phosphonates highly resistant to simple hydrolysis. msu.ru However, they are susceptible to abiotic degradation, primarily through photolysis, especially in the presence of certain metal ions. The photodegradation of iron(III)-complexes of phosphonates is particularly rapid. mdpi.com
Experimental studies have demonstrated that UV light can effectively degrade various aminopolyphosphonates, such as NTMP and ethylenediamine (B42938) tetra(methylene phosphonic acid) (EDTMP). scilit.com This process is significantly enhanced in the presence of iron and is influenced by pH. mdpi.comscilit.com For a selection of phosphonates, including NTMP and EDTMP, the degradation half-life under UV irradiation can range from 5 to 75 minutes, depending on the pH and the presence of iron. scilit.com The reaction is generally faster at acidic pH (3 to 5-6) compared to alkaline conditions (pH 10). scilit.com The primary breakdown products of this photodegradation are orthophosphate and AMPA, with AMPA being an intermediate that is later converted to orthophosphate. scilit.com In natural environments, where light intensity is lower, degradation times are expected to be longer. scilit.com
In addition to photolysis, catalytic oxidation in the presence of minerals and free radical ions can contribute to the breakdown of phosphonates in water and soil. mdpi.com
Biotic Degradation Mechanisms and Microbial Metabolism of Phosphonates
Despite the stability of the C-P bond, many microorganisms have evolved enzymatic pathways to cleave it and utilize phosphonates as a source of phosphorus, particularly under phosphate-starved conditions. msu.ruadvancedsciencenews.comzechellab.com This capability is found primarily in prokaryotic microorganisms and lower eukaryotes. msu.ruresearchgate.net
Several distinct enzymatic pathways for phosphonate catabolism are known:
The C-P Lyase Pathway: This is a fundamentally important and complex pathway capable of cleaving the non-activated C-P bond in a wide range of alkylphosphonates. msu.runih.gov In bacteria like Escherichia coli, this pathway is encoded by the phn operon, which includes genes for a multi-protein core complex (PhnGHIJ) and an ABC transporter system (PhnCDE) for phosphonate uptake. advancedsciencenews.comnih.govnih.gov The cleavage itself is a radical-based reaction catalyzed by the PhnJ protein, which requires S-adenosyl-L-methionine (SAM). nih.gov This process breaks down alkylphosphonates into the corresponding alkane and phosphate (B84403). msu.runih.gov For example, the degradation of methylphosphonate via this pathway yields methane and phosphate. msu.runih.gov This mechanism is widespread in bacteria, including many Gram-negative species and some Gram-positive ones like Arthrobacter sp. msu.ru
Hydrolytic Pathways: For certain phosphonates, the C-P bond is activated by a nearby functional group, making it susceptible to hydrolysis. mdpi.com For example, 2-aminoethylphosphonate (2-AEP), the most abundant natural phosphonate, is degraded via a pathway involving a transaminase and a phosphonatase. msu.rumdpi.com
Oxidative Pathways: An oxidative pathway for methylphosphonate degradation has been identified that does not involve C-P lyase. mdpi.comzechellab.com This pathway, involving enzymes PhnY and PhnZ, results in the formation of formate (B1220265) and inorganic phosphate, avoiding the production of methane. mdpi.com
The ability to degrade phosphonates is a key survival strategy for microbes in phosphate-limited environments like the open ocean and certain soils. mdpi.comadvancedsciencenews.com Filamentous cyanobacteria, for instance, widely possess phn gene clusters, enabling them to use methylphosphonate as an alternative phosphorus source, which sustains their metabolism under phosphorus stress. nih.gov
Adsorption and Desorption Processes of Phosphonates in Environmental Matrices (e.g., sediments)
A defining characteristic of phosphonates' environmental behavior is their very strong interaction with surfaces. researchgate.net They adsorb strongly onto minerals, particularly iron and aluminum (hydr)oxides like goethite, which are common components of soils and sediments. researchgate.netmdpi.com This adsorption is a primary mechanism for their removal from the water column in both natural systems and wastewater treatment facilities. researchgate.net
The adsorption process is pH-dependent. For glyphosate, adsorption increases as pH decreases, while pH has a smaller effect on phosphate adsorption. researchgate.net The binding mechanism for phosphonates is believed to be an inner-sphere surface complexation, where the phosphonic acid group binds directly to the mineral surface. mdpi.com This strong binding significantly controls the mobility and bioavailability of phosphonates in the environment. researchgate.net
Competition for adsorption sites occurs between phosphonates and phosphate. researchgate.net High concentrations of phosphate can reduce the adsorption of phosphonates, and conversely, the presence of phosphonates can suppress phosphate adsorption. researchgate.net However, at the typical concentrations found in wastewater, phosphonates are calculated to have only a small effect on phosphate adsorption. In contrast, the high concentrations of phosphate typically present in wastewater can significantly lower the adsorption of phosphonates. researchgate.net
Desorption, the release of adsorbed phosphonates back into the water, is also a critical process. Kinetic studies of phosphate exchange show a dynamic process of adsorption and desorption at the water-sediment interface. While the retention of phosphonates on sediments is generally high, changes in environmental conditions can lead to their release, potentially making them available for degradation or transport. mdpi.com
Contribution of Phosphonates to Global Phosphorus Biogeochemistry
Phosphonates represent a unique and important component of the global phosphorus cycle. researchgate.net Phosphorus is an essential nutrient that often limits productivity in ecosystems, and it is typically cycled in its most oxidized form, phosphate (+5 oxidation state). researchgate.net Phosphonates, however, contain phosphorus in a reduced oxidation state. researchgate.net Their presence and cycling confirm a redox dimension to the biogeochemistry of phosphorus that was previously overlooked. researchgate.net
Naturally produced phosphonates, such as methylphosphonate and 2-AEP, constitute a significant fraction (up to 25%) of the high-molecular-weight dissolved organic phosphorus in some marine environments. researchgate.net The microbial breakdown of these natural phosphonates serves as a vital pathway for converting biologically unavailable organic phosphorus into bioavailable phosphate, thereby sustaining life in nutrient-poor regions. nih.govadvancedsciencenews.com The degradation of methylphosphonate, in particular, links the phosphorus and carbon cycles through the production of methane in oxic waters. asm.orgresearchgate.net
Anthropogenic phosphonates, introduced into the environment through wastewater and agricultural runoff, also feed into this cycle. msu.runih.gov Although they are xenobiotics, their eventual degradation, whether biotic or abiotic, releases the phosphorus as orthophosphate. scilit.com This release can contribute to the nutrient load in aquatic systems, potentially exacerbating eutrophication, a process where excessive nutrient enrichment leads to harmful algal blooms and oxygen depletion. The strong adsorption of phosphonates to sediments can act as a buffer, but also creates a long-term reservoir of phosphorus that can be released over time. researchgate.net Therefore, understanding the fate of phosphonates is crucial for managing phosphorus inputs and protecting water quality.
Structure Reactivity and Molecular Interaction Studies of Methyl 2 Methylpropyl Phosphonate Analogues
Principles of Molecular Recognition by the Phosphonate (B1237965) Moiety in Chemical Systems
The phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy/aryloxy groups and a carbon atom (C-PO(OR)₂), is a cornerstone of molecular recognition in various chemical and biological systems. wikipedia.org Its ability to engage in a range of non-covalent interactions governs its function as a ligand, a structural motif, and a biomimetic. The tetrahedral geometry of the phosphonate phosphorus center is fundamental to its recognition properties. wikipedia.org
The primary mode of interaction is through the phosphoryl oxygen (P=O), which is a potent hydrogen bond acceptor. The partial negative charge on this oxygen allows it to form strong hydrogen bonds with suitable donors, such as the amide protons of a peptide backbone or hydroxyl groups in an enzyme's active site. The two ester-linked oxygens can also act as weaker hydrogen bond acceptors. Furthermore, in the form of phosphonic acids (R-PO(OH)₂), the P-OH groups are excellent hydrogen bond donors. researchgate.net
Beyond hydrogen bonding, the phosphonate moiety is a highly effective metal chelating agent. wikipedia.org The oxygen atoms of the phosphonate group can coordinate with a wide variety of metal ions, forming stable complexes. This interaction is not merely electrostatic; the coordination can be monodentate or bidentate, and the phosphonate group can also act as a bridging ligand to form polynuclear complexes and extended metal-organic frameworks. researchgate.netscispace.com The introduction of an amine group adjacent to the phosphonate, creating an aminophosphonate, further enhances these metal-binding capabilities. wikipedia.org This versatility in coordination makes phosphonate derivatives essential in the design of materials with specific catalytic, magnetic, or optical properties. researchgate.net
Ligand Design and Coordination Chemistry with Metal Ions for Phosphonate Derivatives
The design of ligands based on phosphonate derivatives is a mature field, driven by the predictable and strong affinity of the phosphonate group for metal ions. scispace.com This affinity allows for the construction of a vast array of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and applications. researchgate.net The versatility of the phosphonate group stems from its multiple potential coordination modes and its ability to exist in different protonation states, which influences the resulting structure. researchgate.net
Phosphonate ligands can coordinate to metal centers in several ways:
Monodentate: A single phosphonate oxygen atom binds to the metal ion.
Bidentate Chelation: Two oxygen atoms from the same phosphonate group bind to a single metal ion, forming a chelate ring. acs.org
Bridging: The phosphonate group links two or more metal centers, leading to the formation of dimers, chains, layers, or three-dimensional frameworks. researchgate.net
The choice of metal ion, the organic R-group of the phosphonate, and reaction conditions (such as pH and solvent) all influence the final architecture of the metal-phosphonate complex. For instance, reactions of phosphonic acids with Ti(O-i-Pr)₄ and Zr(O-i-Pr)₄ have been shown to yield distinct dimeric and bridged structures, respectively, as confirmed by X-ray crystallography. acs.org Similarly, alkaline earth metals form layered polymeric structures with cyclohexyl phosphonates. ias.ac.in
The stability of these metal-phosphonate complexes is a key parameter in their design and application. Stability constants (log K) quantify the affinity of a ligand for a metal ion in solution. Studies have determined these constants for various phosphonate ligands with a range of divalent and trivalent metal ions.
| Phosphonate Ligand | Metal Ion | log K (Stability Constant) | Reference |
|---|---|---|---|
| Acetonylphosphonate (AnP²⁻) | Mg²⁺ | 1.64 | acs.org |
| Acetonylphosphonate (AnP²⁻) | Ca²⁺ | 1.53 | acs.org |
| Acetonylphosphonate (AnP²⁻) | Cu²⁺ | 3.59 | acs.org |
| Acetonylphosphonate (AnP²⁻) | Zn²⁺ | 2.84 | acs.org |
| Phosphonoacetic acid (PAA) | Mg²⁺ | 3.13 | capes.gov.br |
| Phosphonoacetic acid (PAA) | Ca²⁺ | 3.00 | capes.gov.br |
| Phosphonoacetic acid (PAA) | Cu²⁺ | 5.81 | capes.gov.br |
| Phosphonoacetic acid (PAA) | Zn²⁺ | 4.75 | capes.gov.br |
| β-Styrylphosphonic acid (SPA) | Mg²⁺ | 2.10 | nih.gov |
| β-Styrylphosphonic acid (SPA) | Ni²⁺ | 2.98 | nih.gov |
Phosphonate as a Mimic of Phosphate (B84403) Esters in Molecular Systems
One of the most significant roles of the phosphonate moiety in medicinal chemistry and chemical biology is its function as a stable bioisostere of phosphate esters. wikipedia.orgfrontiersin.org Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects. The phosphonate group [R-C-P(O)(OR')₂] mimics the phosphate group [R-O-P(O)(OR')₂] by virtue of its tetrahedral geometry and similar charge distribution at physiological pH. scite.ai
The critical difference lies in the substitution of a P-O-C linkage in a phosphate ester with a more robust P-C bond in a phosphonate. nih.gov This P-C bond is resistant to chemical and enzymatic hydrolysis, which readily cleaves the P-O bond of phosphates. scite.ainih.gov This stability makes phosphonate analogues invaluable tools for studying biological processes involving phosphate esters, particularly as inhibitors of enzymes that process phosphate-containing substrates. frontiersin.orgnih.gov By replacing the scissile phosphate linkage with a non-hydrolyzable phosphonate, researchers can create molecules that bind to an enzyme's active site without being turned over, effectively acting as inhibitors. frontiersin.orgnih.gov
Phosphonates exert their effects on enzymes primarily by acting as stable mimics of either the substrate, the transition state, or the product of a phosphoryl transfer reaction. nih.govnih.gov Their interaction at the molecular level is governed by their structural and electronic resemblance to natural phosphates.
A key principle is their role as transition-state analogues . Many enzymatic reactions involving phosphates proceed through a high-energy, pentavalent phosphoryl intermediate or transition state. The tetrahedral phosphonate group is thought to mimic this geometry, allowing it to bind to the enzyme's active site with exceptionally high affinity. nih.gov For example, phosphonate analogues of tri- and tetrapeptide substrates of carboxypeptidase A have been shown to be potent transition-state analogue inhibitors, with dissociation constants in the picomolar range. nih.gov The correlation between the inhibition constants (Ki) for these phosphonate inhibitors and the catalytic efficiency (kcat/Km) for the corresponding natural substrates provides strong evidence for this transition-state analogy. nih.gov
Within the active site, the phosphonate moiety engages in specific interactions that mirror those of the natural phosphate substrate. The phosphoryl oxygen can form hydrogen bonds with key active site residues, such as backbone amides or the side chains of arginine or lysine, which are often involved in stabilizing the negative charge of the phosphate group. nih.govacs.org Additionally, the phosphonate group can coordinate directly to a catalytic metal ion (e.g., Zn²⁺ or Mg²⁺) present in the active site, further anchoring the inhibitor. nih.gov In some enzymes, the binding of the phosphonate dianion itself is a crucial trigger for a conformational change that closes the active site, sequestering it from the solvent and preparing it for catalysis. acs.orgacs.org
The tetrahedral nature of the phosphorus atom in phosphonate esters means that if the two ester groups and the carbon group are different, the phosphorus atom becomes a chiral center. tamu.eduacs.org Similarly, the carbon atom attached to the phosphorus can also be chiral. The specific stereochemistry (the three-dimensional arrangement of atoms) at these centers plays a crucial role in molecular recognition and biological activity, as enzymes are chiral catalysts and their active sites are exquisitely sensitive to the shape of their substrates and inhibitors.
The stereoselectivity of enzyme-phosphonate interactions has been demonstrated in numerous studies. For instance, the bacterial enzyme phosphotriesterase, which hydrolyzes organophosphate nerve agents, exhibits significant stereoselectivity. The wild-type enzyme can show a preference for one enantiomer over the other by a factor of over 100,000. acs.org Furthermore, mutations of just a few amino acids in the active site can either enhance this selectivity or completely invert it, favoring the opposite enantiomer. tamu.edunih.gov This highlights how subtle changes in the active site environment can dramatically alter the recognition of a chiral phosphonate.
A compelling example of stereochemistry's importance is seen in phosphonate analogues designed as inhibitors for carboxypeptidase A. In a study of potent tri- and tetrapeptide inhibitors, the stereochemistry at the P1' position (the residue corresponding to the C-terminal amino acid of the substrate) was critical. Inhibitors terminating with L-phenyllactate proved to be the most potent reversible inhibitors of the enzyme reported, with dissociation constants as low as 1 picomolar. nih.gov This demonstrates that the precise spatial orientation of the side chains relative to the phosphonate core is a key determinant of binding affinity.
| Inhibitor | Ki (pM) |
|---|---|
| Z-Ala-GlyP-(O)Phe | 4 |
| Z-Ala-AlaP-(O)Phe | 3 |
| Z-Phe-AlaP-(O)Phe | 1 |
Incorporation of Phosphonate Moieties into Complex Molecular Architectures (e.g., peptidomimetics)
The incorporation of phosphonate moieties into larger, more complex molecules, particularly peptidomimetics, is a powerful strategy in drug discovery. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better oral bioavailability. nih.govnih.gov Phosphonopeptides, where a phosphonate group replaces a carboxylic acid or mimics a peptide bond, are a major class of such molecules. nih.govnih.gov
The primary motivation for creating phosphonopeptides is to generate potent and specific enzyme inhibitors. nih.gov By replacing a scissile amide bond with a stable phosphonamidate (-PO₂⁻-NH-) or phosphonate ester (-PO₂⁻-O-) linkage, these molecules can act as transition-state analogues for proteases. nih.govnih.gov For example, phosphonopeptides have been successfully developed as potent inhibitors of medically relevant enzymes like enkephalinase and angiotensin-converting enzyme (ACE). mdpi.com
The synthesis of phosphonopeptides presents unique challenges. A general and widely applied method involves the phosphonylation of amino acid or peptide esters with activated phosphonochloridates. mdpi.com These phosphonochloridates are typically generated from the corresponding dialkyl phosphonates using chlorinating agents like phosphorus pentachloride or from phosphonic monoesters using oxalyl chloride under milder conditions suitable for more complex molecules. mdpi.com
Several synthetic strategies have been developed to facilitate their construction:
Convergent Synthesis: Pre-formed aminoalkylphosphonochloridates are coupled with peptide esters to form the phosphonamidate bond. mdpi.com
Mannich-type Reactions: The phosphonate group can be introduced near the end of a synthesis through a one-pot reaction involving an N-protected peptide amide, an aldehyde, and a phosphorus source like phosphorus trichloride. nih.gov
Multicomponent Reactions: Ugi-type reactions have been adapted to provide a high degree of structural diversity, allowing for the rapid assembly of dipeptides containing C-terminal aminophosphonates. nih.gov
These synthetic advancements have enabled the creation of a wide range of complex phosphonate-containing architectures, providing essential tools for probing enzyme mechanisms and developing new therapeutic agents. nih.gov
Advanced Applications of Phosphonates in Materials Science and Catalysis Academic Perspective
Surface Functionalization and Interface Chemistry using Phosphonate (B1237965) Ligands
The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, enabling the precise tuning of properties such as wettability, biocompatibility, and chemical reactivity. Phosphonates, as a class of compounds, are particularly effective for modifying the surfaces of various metal oxides, including titanium oxide (TiO₂), zirconium oxide (ZrO₂), and alumina (B75360) (Al₂O₃). d-nb.infonih.gov The core of this utility lies in the strong and stable bond formed between the phosphonate group and the metal oxide surface.
The mechanism involves the interaction of the phosphonic acid headgroup with surface hydroxyl groups on the metal oxide, forming robust M-O-P covalent bonds (where M is a metal such as Ti, Zr, or Al). d-nb.info This process can result in the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that can dramatically alter the interface chemistry. For instance, polymers containing phosphonate groups have been synthesized to create stable, protein-resistant coatings on titanium oxide surfaces. nih.gov These adlayers, formed through a simple dip-and-rinse procedure, demonstrate excellent stability across a wide pH range and effectively resist the non-specific adsorption of proteins from human serum. nih.gov
While modifying silica (B1680970) surfaces with phosphonates has traditionally been more challenging due to the lower reactivity of silica compared to other metal oxides, innovative approaches are being developed. d-nb.info One such method involves a "pseudo-grafted precursor" (P-GP) that already contains Si-O-P bonds and grafts onto the silica surface via Si-O-Si bond formation, overcoming the kinetic barriers associated with direct phosphonic acid condensation on silica. d-nb.info
Although direct studies on Methyl (2-methylpropyl)phosphonate are scarce, its structure suggests it could similarly act as a surface-modifying agent, with the (2-methylpropyl) group presenting specific steric and hydrophobic characteristics to the modified surface.
Mechanistic Studies on Phosphonate-Mediated Inhibition of Mineral Scale Formation
The formation of mineral scale, such as calcium carbonate (CaCO₃) and barium sulfate (B86663) (BaSO₄), is a significant issue in industrial water systems and oilfield operations. nih.govnih.govapchem.com Organophosphonates are widely employed as highly effective scale inhibitors, functioning at substoichiometric (or "threshold") concentrations. nih.gov Their mechanism of action is multifaceted and does not involve sequestering the scale-forming ions in the bulk solution.
The primary mechanisms of phosphonate-mediated scale inhibition are:
Adsorption and Crystal Growth Blocking: Phosphonate molecules adsorb onto the active growth sites of embryonic mineral crystals. nih.gov This binding prevents the further addition of lattice ions, effectively halting or retarding the crystal's growth.
Crystal Distortion: The incorporation of phosphonate molecules into the crystal lattice distorts its structure. This makes the crystals less stable and less likely to adhere to surfaces, keeping them dispersed in the bulk fluid. nih.gov
Different phosphonate structures exhibit varying efficiencies against different types of scale. For example, hydroxybisphosphonates have shown considerable effectiveness against calcite scaling. nih.gov The presence of calcium ions can sometimes lead to the precipitation of the phosphonate inhibitor itself, a factor known as "calcium tolerance," which is a critical parameter in designing scale inhibitor treatments. nih.gov Metal ion complexes, such as a copper(II) complex with ethylenediaminetetra(methylenephosphonic) acid (ENTMP), have been shown to exhibit remarkably enhanced scale inhibition performance compared to the phosphonic acid ligand alone. google.com
While no specific efficacy data for this compound as a scale inhibitor is readily available, its fundamental phosphonate structure suggests it would operate via these established mechanisms. Its performance would be dictated by factors such as its solubility, adsorption characteristics, and calcium tolerance.
Table 1: Comparison of Common Phosphonate Scale Inhibitors
| Phosphonate Inhibitor | Common Abbreviation | Key Features | Primary Applications |
|---|---|---|---|
| 1-Hydroxyethylidene-1,1-Diphosphonic Acid | HEDP | Good calcium carbonate inhibition, good chlorine stability. | Cooling water systems, industrial water treatment. |
| Amino-tris(methylenephosphonic acid) | ATMP | Excellent chelant, effective for carbonate and sulfate scales. | Industrial water treatment, detergents. |
| Diethylenetriamine penta(methylene phosphonic acid) | DTPMP | Excellent sequestration and scale inhibition, especially for barium sulfate. | Oilfield squeeze treatments, industrial cleaning. |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | PBTC | High calcium tolerance, good synergy with other inhibitors. | High-alkalinity cooling water systems. |
Phosphonate-Based Catalytic Systems in Organic Transformations
Phosphonates play a versatile role in catalysis, serving both as ligands to modulate the activity of metal centers and as structural components of heterogeneous catalysts. The phosphorus-carbon bond in phosphonates provides high thermal and chemical stability, making them robust components in catalytic systems.
As ligands, phosphonates can be incorporated into more complex molecules, such as 2,2'-bipyridine, to create ligands for metal complexes. These complexes can then be used in reactions like the chemoselective hydrogenation of unsaturated ketones.
In heterogeneous catalysis, metal phosphonates are a class of inorganic-organic hybrid materials. These materials can be synthesized to have high surface areas and tunable porosity, making them suitable for various catalytic applications. For example, a mesoporous zirconium-organic material incorporating diethylene triaminepenta(methylene phosphonic acid) has been used as a recyclable catalyst for the reduction of 5-hydroxymethylfurfural.
Furthermore, phosphonates are central to several key organic reactions that are themselves catalytic or used to synthesize precursors for catalysis. The Michaelis-Arbuzov reaction is a classic method for forming P-C bonds to create phosphonate esters. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, provide an efficient route to synthesize benzylphosphonate diesters from benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org
While specific catalytic systems built around this compound are not documented in the reviewed literature, its basic structure is a product of fundamental synthetic reactions like the Michaelis-Arbuzov reaction and could serve as a building block or ligand in broader catalytic applications.
Fundamental Mechanisms of Phosphonate Action in Flame-Retardant Materials
Phosphorus-based compounds are a major class of halogen-free flame retardants, and organophosphonates contribute significantly to this field. Their effectiveness stems from their ability to interrupt the combustion cycle in both the gas phase and the condensed (solid) phase. The specific mechanism that dominates depends on the polymer, the phosphonate structure, and the presence of other additives.
Gas-Phase Action: During combustion, the phosphonate compound can pyrolyze and release phosphorus-containing radicals into the gas phase. These volatile species, such as PO•, HPO•, and PO₂•, act as radical scavengers. They interrupt the fire's chain reactions by quenching highly reactive H• and OH• radicals, which are essential for propagating the flame. This process, known as flame inhibition, reduces heat generation and slows the spread of fire.
Condensed-Phase Action: In the solid polymer, the phosphonate can thermally decompose to form phosphoric acid. The phosphoric acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a thermally stable layer of carbonaceous char on the material's surface. This char layer acts as an insulating barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front. At higher temperatures, the phosphoric acid can further convert into polyphosphoric acid, which can form a protective glassy coating.
Dimethyl methyl phosphonate (DMMP) is a well-studied compound often used as a simulant for chemical warfare agents and as a model for understanding the flame-retardant action of phosphonates. nih.gov Studies on DMMP adsorption and decomposition on catalytic surfaces provide insight into the initial steps of its breakdown, which is relevant to its action in a fire. nih.gov Although no flame retardancy studies have been published specifically for this compound, it would be expected to follow these general gas- and condensed-phase mechanisms.
Table 2: Summary of Phosphonate Flame-Retardant Mechanisms
| Phase | Mechanism | Description |
|---|---|---|
| Gas Phase | Flame Inhibition | Volatile phosphorus-containing radicals (PO•, HPO•) quench energetic H• and OH• radicals, interrupting the combustion chain reaction. |
| Condensed Phase | Char Formation | The phosphonate decomposes to phosphoric acid, which catalyzes the dehydration of the polymer to form an insulating char layer. |
| Condensed Phase | Barrier Formation | The char layer and potential polyphosphate glass coatings act as a physical barrier, limiting heat and mass transfer between the flame and the polymer. |
Nanoparticle Interactions and Controlled Assembly Utilizing Phosphonates (Academic Explorations)
The ability of phosphonates to bind strongly to metal oxide surfaces makes them ideal ligands for the functionalization of nanoparticles (NPs). This surface modification is crucial for controlling the stability, dispersibility, and interfacial properties of nanoparticles in various media.
Phosphonate ligands serve as robust "anchors" to the nanoparticle surface. For example, phenylphosphonate (B1237145) has been successfully grafted onto the surface of nanodiamonds. nih.gov This functionalization changes the nanodiamond surface from hydrophilic to hydrophobic, allowing it to be dispersed in organic solvents where the pristine material would not be stable. nih.gov The grafting can be controlled to be primarily bidentate, leading to a stable and well-defined surface chemistry. nih.gov
In the context of biomedical applications, iron oxide nanoparticles (IONPs) coated with phosphonate-terminated linkers show enhanced colloidal stability. This is critical for applications such as magnetic resonance imaging (MRI) contrast agents or for nanowarming of cryopreserved tissues. The phosphonate group provides a strong, often irreversible bond to the iron oxide core, while the other end of the linker can be functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to prevent aggregation and non-specific protein binding.
The interaction of phosphonates with silica has also been explored in the context of molecularly imprinted materials for sensor applications. nih.gov The interaction between dimethyl methyl phosphonate (DMMP) and silanol (B1196071) groups on silica surfaces is based on hydrogen bonding, which is key to creating selective binding sites in sensors designed to detect DMMP. nih.gov
While there are no specific studies detailing the use of this compound for nanoparticle functionalization, its structure is well-suited for this purpose. The phosphonate group would act as the anchor, and the 2-methylpropyl group would impart specific steric and hydrophobic properties to the nanoparticle surface, influencing its interaction with the surrounding medium and other nanoparticles.
Emerging Research Avenues and Future Challenges in Phosphonate Chemistry
Development of Novel and Sustainable Synthetic and Degradation Strategies for Phosphonates
The synthesis and degradation of phosphonates are central to their lifecycle and environmental impact. Researchers are increasingly focusing on developing greener and more efficient methods for both creating and breaking down these robust molecules.
Novel Synthetic Strategies:
Traditional methods for synthesizing phosphonate (B1237965) esters, such as the Michaelis-Arbuzov reaction, often require harsh conditions and can have limited substrate scope. organic-chemistry.org Modern research is geared towards milder and more versatile synthetic routes. One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are gaining prominence for their efficiency and reduced waste generation. nih.gov For instance, a one-pot method for creating hydroxymethylene-(phosphinyl)phosphonates has been developed, offering good to excellent yields for a variety of derivatives. nih.gov
Furthermore, catalytic approaches using transition metals like palladium and copper are being explored to facilitate the formation of the C-P bond under milder conditions. organic-chemistry.org These methods offer greater control over the reaction and can be adapted for a wider range of starting materials. The use of microwave irradiation has also been shown to significantly accelerate cross-coupling reactions for phosphonate synthesis. organic-chemistry.org
Sustainable Degradation Strategies:
The persistence of some phosphonates in the environment is a significant concern. Research into their degradation is crucial for mitigating potential ecological risks. While phosphonates are generally resistant to simple hydrolysis, biodegradation by microorganisms presents a promising avenue for their removal. airedale-group.commsu.ru Bacteria have evolved enzymatic pathways, such as the C-P lyase pathway, to break down phosphonates and utilize them as a phosphorus source. msu.rusmpdb.ca Understanding the mechanisms of these enzymes could lead to the development of bioremediation strategies for phosphonate-contaminated sites.
Advanced oxidation processes (AOPs) are also being investigated for the degradation of phosphonates in aqueous solutions. For example, the ultrasonic irradiation of diisopropyl methylphosphonate (B1257008) (DIMP), a compound structurally related to the subject of this article, has been shown to be an effective degradation method, with removal efficiencies reaching up to 98% under optimized conditions. researchgate.net The combination of ultrasound with other oxidative techniques can further enhance the degradation rate of these persistent compounds. researchgate.net
Integration of Advanced Analytical Techniques for Trace Analysis and Speciation in Complex Systems
The ability to detect and quantify phosphonates at trace levels is essential for environmental monitoring, understanding their fate and transport, and for quality control in industrial applications. The development of sensitive and selective analytical methods is a key area of ongoing research.
Gas chromatography (GC) coupled with a flame photometric detector (FPD) is a well-established technique for the analysis of volatile phosphonates like dimethyl methylphosphonate (DMMP) and diisopropyl methylphosphonate (DIMP). dtic.mil This method offers good precision and accuracy for determining these compounds in aqueous samples.
For non-volatile phosphonates and for speciation analysis (distinguishing between different forms of a compound), liquid chromatography (LC) coupled with mass spectrometry (MS) is a powerful tool. High-performance liquid chromatography (HPLC) can separate complex mixtures of phosphonates, while MS provides sensitive and specific detection.
Near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS) is an advanced surface-sensitive technique that is being used to study the decomposition of phosphonates on catalytic surfaces. nih.gov This method provides valuable insights into the chemical states of the elements involved in the reaction, helping to elucidate the degradation mechanisms at a molecular level.
| Analytical Technique | Application | Analytes | Reference |
| Gas Chromatography-Flame Photometric Detector (GC-FPD) | Determination in aqueous samples | Dimethyl methylphosphonate (DMMP), Diisopropyl methylphosphonate (DIMP) | dtic.mil |
| Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | Studying decomposition on catalyst surfaces | Dimethyl methylphosphonate (DMMP) | nih.gov |
Predictive Modeling of Phosphonate Reactivity and Environmental Fate for Anticipatory Research
Computational modeling plays an increasingly important role in understanding and predicting the behavior of chemical compounds. In the context of phosphonates, predictive models can help to assess their potential environmental impact and guide the design of new, more benign molecules.
Density functional theory (DFT) calculations are being used to investigate the decomposition pathways of phosphonates on various surfaces. nih.gov These calculations can determine the energetics of different reaction steps and identify the most likely degradation mechanisms. By understanding how the structure of a phosphonate influences its reactivity, researchers can design new compounds with desired properties and improved degradability.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the environmental fate and toxicity of phosphonates based on their molecular structure. These models can be valuable tools for screening large numbers of compounds and prioritizing them for further experimental testing.
Exploration of Novel Supramolecular Assemblies and Self-Assembling Systems involving Phosphonates
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for creating novel materials and systems based on phosphonates. The ability of phosphonate groups to coordinate with metal ions and participate in hydrogen bonding makes them excellent building blocks for self-assembling structures. nih.govrsc.orgrsc.org
Researchers have synthesized a variety of transition metal phosphonates with 2D and 3D supramolecular structures. rsc.orgrsc.org These materials can exhibit interesting properties, such as luminescence and photo-electric conversion, making them potentially useful in sensors and electronic devices. rsc.org
Furthermore, phosphonate-based ligands have been used to create "nanojars," which are supramolecular coordination assemblies capable of binding anions within their cavities. nih.govacs.org This technology could have applications in areas such as ion sensing and separation. The self-assembly of phosphonate-containing molecules is a rich area of research with the potential to generate a wide range of functional materials.
Interdisciplinary Research at the Interface of Phosphonate Chemistry, Materials Science, and Environmental Science
The future of phosphonate chemistry lies in interdisciplinary research that bridges the gap between fundamental science and real-world applications. The challenges and opportunities associated with phosphonates require a collaborative approach that integrates expertise from chemistry, materials science, and environmental science.
In materials science, phosphonates are being used to create novel nanoporous materials. For example, nanoporous metal phosphates with high surface areas have been synthesized by the calcination of corresponding phosphonate materials. nih.gov These materials have potential applications in areas such as catalysis and energy storage. nih.gov Phosphonate-functionalized polymers are also being developed for use in coatings, flame retardants, and biomedical applications. acs.orgresearchgate.net
From an environmental perspective, there is a need for a comprehensive understanding of the biogeochemical cycling of phosphonates. airedale-group.com Research into the microbial degradation of these compounds is crucial for developing effective bioremediation strategies. msu.ru The development of "green" phosphonates that are both effective for their intended application and readily biodegradable is a key goal for sustainable chemistry.
The continued exploration of phosphonate chemistry, driven by interdisciplinary collaboration, will undoubtedly lead to new discoveries and innovations with far-reaching impacts on science and society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
